2-Chloropyridine-5-acetic acid ethyl ester
Overview
Description
2-Chloropyridine-5-acetic acid ethyl ester is an organic compound with the molecular formula C9H10ClNO2 . It is a colorless to light yellow liquid with a pungent odor . Its density is approximately 1.28 g/mL, and it is soluble in many organic solvents .
Synthesis Analysis
The synthesis of esters like this compound often involves esterification, which occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom at the 2-position and an acetic acid ethyl ester group at the 5-position . The molecular weight of this compound is 199.63 g/mol.Chemical Reactions Analysis
Esters like this compound can undergo various chemical reactions. For instance, they can be hydrolyzed in the presence of a dilute acid such as dilute hydrochloric acid or dilute sulfuric acid, reacting with water to produce a carboxylic acid and an alcohol . They can also undergo reactions with Grignard reagents .Physical and Chemical Properties Analysis
This compound is a colorless to light yellow liquid . It has a pungent odor and a density of approximately 1.28 g/mL . It is soluble in many organic solvents . Esters are generally polar but do not engage in hydrogen bonding, so their boiling points are intermediate between nonpolar alkanes and alcohols, which engage in hydrogen bonding .Scientific Research Applications
Synthesis and Insecticidal Activity
2-Chloropyridine-5-acetic acid ethyl ester serves as a precursor in the synthesis of 1,3,4-oxadiazoles with potential insecticidal activity. The process begins with the esterification of 2-chloropyridine-5-acetic acid, followed by hydrazinolysis to form a hydrazide, which reacts with aroyl chlorides to yield oxadiazolylmethylpyridines, showcasing its role in developing new insecticides (Holla et al., 2004).
Material Synthesis
The compound has been implicated in the synthesis of various materials, including the preparation of 3-chloro-2-oxo-butanoate, an important intermediate for biologically active compounds like thiazole carboxylic acids. This showcases its utility in the creation of complex molecules for further research and development in pharmaceuticals and agrichemicals (Yuanbiao et al., 2016).
Dye Synthesis
Ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester, synthesized through reactions involving this compound, has been utilized to produce novel styryl dyes. These dyes have been examined for their fluorescence and dyeing properties on polyester, indicating the compound's relevance in developing new materials for the textile industry (Rangnekar & Sabnis, 2007).
Coordination Polymers
Research has demonstrated the synthesis of coordination polymers using derivatives of this compound, highlighting its application in the field of material science. These polymers, synthesized under solvothermal conditions with transition-metal ions, exhibit diverse structures and potential applications in catalysis, molecular sensing, and as components in electronic devices (Hu et al., 2016).
Enzymatic Hydrolysis Studies
The enantioselective hydrolysis of a derivative of this compound has been studied, showcasing its importance in producing chiral intermediates for drugs like Levetiracetam. This research provides insights into optimizing reaction conditions and understanding the kinetics of biocatalytic processes, essential for pharmaceutical synthesis (Huang et al., 2014).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be inferred that it may participate in similar reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are key in many synthetic processes. This suggests that it may affect pathways related to these reactions.
Result of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are key in many synthetic processes. This suggests that it may have effects related to these reactions.
Action Environment
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are known to be influenced by various factors such as temperature, pH, and the presence of certain catalysts.
Properties
IUPAC Name |
ethyl 2-(6-chloropyridin-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMKCAOYIPYXRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576480 | |
Record name | Ethyl (6-chloropyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197376-47-9 | |
Record name | Ethyl (6-chloropyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30576480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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